molecular formula C8H11NO B035017 2,3,4-Trimethyl-1-oxidopyridin-1-ium CAS No. 101870-74-0

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Cat. No. B035017
M. Wt: 137.18 g/mol
InChI Key: PEHKTOCKDMQSSS-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

A solution of 14 g of 2,3,4-trimethylpyridine in 140 ml of methylene chloride is treated cautiously while cooling with ice with 21 g of m-chloroperbenzoic acid. The reaction mixture is boiled at reflux for 1 hour, then made basic with a saturated soda solution and subsequently extracted. The organic phase is dried and concentrated. The residue is purified on a silica gel column, the medium pressure flash chromatography method (solvent: methylene chloride/methanol [5:1 ) being used and the pressure being produced with nitrogen gas. The 2,3,4-trimethylpyridine N-oxide obtained is processed directly.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N+:3]=1[O-:18]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1=NC=CC(=C1C)C
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
the pressure being produced with nitrogen gas

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C=CC(=C1C)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.